molecular formula C20H27NO2S B305777 N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide

N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide

Cat. No. B305777
M. Wt: 345.5 g/mol
InChI Key: SDTXGKHSMRDRKT-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as ADX-47273, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to a class of compounds called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the brain.

Mechanism of Action

N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide acts as a positive allosteric modulator of the mGluR5 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic transmission and plasticity. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression. It has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its specificity for the mGluR5 receptor, which reduces the risk of off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several potential future directions for research on N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer in healthy individuals, particularly in the context of aging or cognitive decline. Additionally, further research is needed to understand the long-term effects and safety of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, particularly with regard to its potential for addiction and abuse.

Synthesis Methods

The synthesis of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide involves a multi-step process that starts with the preparation of 1-adamantylamine, which is then reacted with 4-bromobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine using sodium borohydride, followed by reaction with 2-mercaptoethanol and acetic anhydride to yield the final product.

Scientific Research Applications

N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.

properties

Product Name

N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(2-hydroxyethylsulfanyl)acetamide

InChI

InChI=1S/C20H27NO2S/c22-5-6-24-13-19(23)21-18-3-1-17(2-4-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2,(H,21,23)

InChI Key

SDTXGKHSMRDRKT-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO

Origin of Product

United States

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